

# ATTO 390 dye storage and handling conditions

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## Compound of Interest

Compound Name: ATTO 390

Cat. No.: B12058962

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## Technical Support Center: ATTO 390 Dye

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and handling of **ATTO 390** dye. Below you will find troubleshooting guides and frequently asked questions to ensure the optimal performance of **ATTO 390** in your experiments.

## Frequently Asked Questions (FAQs)

1. How should I store the lyophilized **ATTO 390** dye upon receipt? Upon receipt, the lyophilized dye, which is shipped at ambient temperature, should be stored at -20°C and protected from light.<sup>[1][2]</sup> When stored correctly, the dye is stable for at least three years.<sup>[2]</sup>
2. What is the recommended procedure for bringing the dye to room temperature? To prevent moisture condensation onto the product, it is crucial to allow the vial to equilibrate to room temperature before opening.<sup>[2]</sup>
3. In which solvents can I dissolve **ATTO 390** dye? **ATTO 390** is soluble in polar solvents such as dimethylformamide (DMF), dimethylsulfoxide (DMSO), and acetonitrile.<sup>[2]</sup> For reactive forms like NHS-esters and maleimides, it is imperative to use anhydrous and amine-free solvents.<sup>[1][2]</sup>
4. How should I prepare a stock solution of **ATTO 390** NHS-ester? Labeling solutions of **ATTO 390** NHS-ester should be prepared immediately before use by dissolving the dye in anhydrous, amine-free DMF or DMSO.<sup>[1][2]</sup> The stability of these solutions can be limited depending on the quality of the solvent.<sup>[2]</sup>

5. What are the optimal storage conditions for **ATTO 390** conjugates? In general, protein conjugates can be stored under the same conditions as the unlabeled protein.<sup>[1]</sup> For short-term storage, solutions can be kept at 4°C with the addition of a preservative like 2 mM sodium azide.<sup>[1]</sup> For long-term storage, it is recommended to aliquot the conjugate and freeze at -20°C to prevent repeated freeze-thaw cycles.<sup>[1]</sup> Always protect conjugates from light.<sup>[1]</sup>

## Troubleshooting Guide

Problem	Possible Cause	Solution
Low or no fluorescence signal after labeling	Hydrolysis of reactive dye: The NHS-ester is sensitive to water and may have hydrolyzed before or during the labeling reaction.	Always use anhydrous, amine-free solvents (DMF or DMSO) to prepare the dye stock solution immediately before use. <sup>[1][2]</sup> Ensure the protein solution does not contain water-based buffers that could compromise the dye's reactivity.
Incorrect buffer composition: The presence of amine-containing substances like Tris or glycine in the protein buffer will compete with the protein for reaction with the NHS-ester. <sup>[1]</sup>	Dialyze the protein against an amine-free buffer such as phosphate-buffered saline (PBS) before labeling. <sup>[1]</sup>	
Incorrect pH: The amino groups on the protein must be non-protonated to be reactive, which requires a sufficiently high pH.	The recommended pH for labeling proteins with ATTO 390 NHS-ester is 8.3. <sup>[1]</sup>	
Precipitation of the dye during reconstitution	Low-quality solvent: The solvent may contain impurities or water.	Use high-purity, anhydrous solvents for reconstitution.
Concentration is too high: The dye may not be soluble at the desired concentration.	Prepare a more dilute stock solution. For protein labeling, a concentration of 2 mg/ml for the dye stock solution is a common starting point. <sup>[1]</sup>	
Unexpected fluorescence spectrum	Degradation of the dye: Exposure to light or improper storage may have led to the degradation of the fluorophore.	Always store the dye and its conjugates protected from light. <sup>[1][2]</sup> Minimize light

exposure during experimental procedures.

Environmental effects: The fluorescence properties of a dye can be influenced by its local environment (e.g., solvent polarity, pH). Ensure that the spectral measurements are performed in a buffer system that is compatible with the dye and the experimental requirements.

## Quantitative Data Summary

Parameter	Value	Source
Storage Temperature (Lyophilized)	-20°C	[1][2]
Storage Temperature (Conjugate, Short-term)	4°C (with preservative)	[1]
Storage Temperature (Conjugate, Long-term)	-20°C (aliquoted)	[1]
Excitation Maximum ( $\lambda_{ex}$ )	390 nm	[1][3][4]
Emission Maximum ( $\lambda_{em}$ )	476 - 479 nm	[1][2][4]
Molar Extinction Coefficient ( $\epsilon_{max}$ )	$2.4 \times 10^4 \text{ M}^{-1} \text{ cm}^{-1}$	[1][2][4]
Fluorescence Quantum Yield ( $\eta_{fl}$ )	90%	[1][2][4]
Fluorescence Lifetime ( $\tau_{fl}$ )	5.0 ns	[1][2][4]

## Experimental Protocols

### Protocol 1: Reconstitution of **ATTO 390** NHS-Ester

- Equilibration: Before opening, allow the vial of lyophilized **ATTO 390** NHS-ester to warm to room temperature.[2]

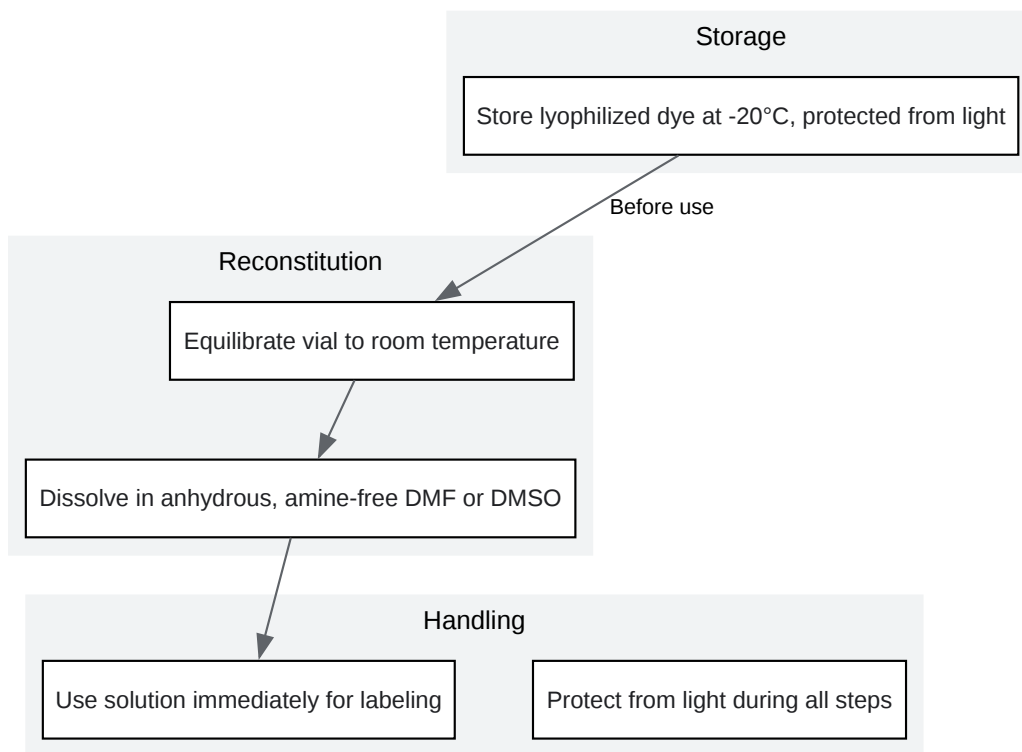
- Solvent Preparation: Use anhydrous, amine-free dimethylformamide (DMF) or dimethylsulfoxide (DMSO).[\[1\]](#)[\[2\]](#)
- Dissolution: Add the appropriate volume of the chosen solvent to the vial to achieve the desired concentration (e.g., 2 mg/ml).[\[1\]](#)
- Mixing: Vortex briefly to ensure the dye is fully dissolved.
- Usage: This solution should be prepared immediately before the conjugation reaction.[\[1\]](#)[\[2\]](#)

#### Protocol 2: General Protein Labeling with **ATTO 390** NHS-Ester

- Protein Preparation: Dissolve the protein in a bicarbonate buffer (0.1 M, pH 8.3) at a concentration of approximately 2 mg/ml.[\[1\]](#) Ensure the buffer is free of any amine-containing substances.[\[1\]](#) If the protein is in an incompatible buffer, perform dialysis against a suitable buffer like PBS.[\[1\]](#)
- Dye Solution Preparation: Immediately before use, prepare a 2 mg/ml solution of **ATTO 390** NHS-ester in anhydrous, amine-free DMF or DMSO.[\[1\]](#)
- Conjugation: Add a molar excess of the reactive dye solution to the protein solution. A starting point is a twofold molar excess for general proteins, while a higher ratio (e.g., 4:1 or greater) is recommended for antibodies.[\[1\]](#)
- Incubation: Incubate the reaction mixture at room temperature for 30 to 60 minutes with constant or repeated stirring.[\[1\]](#)
- Purification: Separate the labeled protein from the unreacted dye using gel permeation chromatography (e.g., Sephadex G-25).[\[1\]](#)

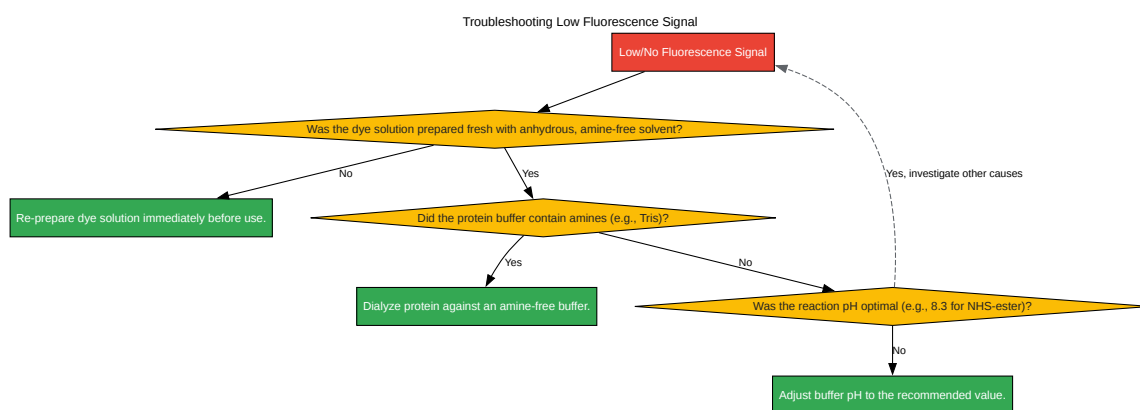
## Visualizations

## ATTO 390 Dye Handling Workflow



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**ATTO 390** Dye Handling Workflow



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## Troubleshooting Low Fluorescence

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## References

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